Clofibric Acid

Catalog No.
S524014
CAS No.
882-09-7
M.F
C10H11ClO3
M. Wt
214.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clofibric Acid

CAS Number

882-09-7

Product Name

Clofibric Acid

IUPAC Name

2-(4-chlorophenoxy)-2-methylpropanoic acid

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

InChI

InChI=1S/C10H11ClO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13)

InChI Key

TXCGAZHTZHNUAI-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2-(4-Chlorophenoxy)-2-methylpropionic Acid, Clofibric Acid, Clofibrinic Acid, NSC 1149, NSC-1149, NSC1149, p-Chlorophenoxyisobutyrate, p-Chlorophenoxyisobutyric Acid

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl

The exact mass of the compound Clofibric acid is 214.0397 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 756697. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Isobutyrates - Fibric Acids. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Clofibric acid (2-(4-chlorophenoxy)-2-methylpropanoic acid) is the active metabolite of the lipid-lowering prodrug clofibrate and serves as the foundational member of the fibrate class of peroxisome proliferator-activated receptor alpha (PPARα) agonists. In procurement and material selection, clofibric acid is primarily sourced as a highly stable, solid-state analytical reference standard, a baseline control for nuclear receptor assays, and a versatile synthetic building block. Unlike its esterified derivatives, the free acid form provides specific physicochemical advantages, including a distinct melting point (118–123 °C) that ensures solid-state stability at room temperature, and moderate aqueous solubility that facilitates direct buffer formulation . Furthermore, its extreme environmental persistence makes it an indispensable, globally recognized biomarker for monitoring pharmaceutical pollution in wastewater and surface water systems [1].

Substituting the prodrug clofibrate for clofibric acid introduces severe handling and analytical failures. Because clofibrate is a liquid at standard room temperature (melting point ~22 °C), it complicates precise gravimetric dosing and is prone to hydrolysis, whereas clofibric acid is a stable crystalline solid[1]. In biological assays, clofibrate's near-total insolubility in water forces the use of high concentrations of organic solvents, which can trigger artifactual cellular responses. In environmental monitoring, clofibrate rapidly de-esterifies in the environment, rendering it useless as a long-term pollution marker, whereas clofibric acid persists for decades[2]. Finally, substituting clofibric acid with higher-potency analogs like fenofibric acid in pharmacological screening eliminates the canonical baseline required to accurately benchmark the relative transactivation and coactivator recruitment of novel PPAR agonists.

Solid-State Handling and Gravimetric Precision

For analytical and synthetic workflows, the physical state of a precursor dictates handling protocols. Clofibric acid is a stable crystalline solid at room temperature with a melting point of 118–123 °C. In contrast, its esterified prodrug, clofibrate, is a liquid under standard conditions (boiling point 149 °C at 20 mmHg, melting point ~22 °C). This physical difference is critical, as the solid acid allows for highly precise gravimetric weighing and long-term benchtop storage without the volatility, viscosity, or temperature-control challenges associated with liquid clofibrate [1].

Evidence DimensionMelting point and physical state
Target Compound DataSolid, mp 118–123 °C
Comparator Or BaselineClofibrate (Liquid, mp ~22 °C, bp 149 °C at 20 mmHg)
Quantified DifferencePhase difference at 25 °C (Stable solid vs. liquid)
ConditionsStandard laboratory handling conditions (25 °C, 1 atm)

Enables high-precision weighing for analytical standards and eliminates the need for specialized liquid-handling or cold-chain protocols during formulation.

Aqueous Formulation Compatibility for Biological Assays

In in vitro assays, minimizing organic solvent concentration is crucial to prevent artifactual cellular toxicity. Clofibric acid demonstrates moderate aqueous solubility (~583 mg/L at pH 7, or ~0.5 mg/mL in standard PBS), whereas clofibrate is practically insoluble in water (~29 mg/L). This ~20-fold difference allows clofibric acid to be dissolved directly into aqueous buffers or requires significantly lower DMSO/ethanol co-solvent ratios compared to its ester counterpart [1].

Evidence DimensionAqueous solubility
Target Compound Data~583 mg/L (pH 7)
Comparator Or BaselineClofibrate (~29 mg/L)
Quantified Difference~20-fold higher aqueous solubility
ConditionsAqueous buffer, neutral pH (20-25 °C)

Reduces organic solvent interference in sensitive cell-based and receptor-binding assays, ensuring cleaner baseline data.

Extreme Persistence for Environmental Monitoring

Clofibric acid is the mandatory target for environmental monitoring of fibrate pollution due to its extreme persistence. Studies in surface waters show a degradation rate of less than 0.01 day⁻¹, leading to an estimated environmental residence time of up to 21 years. In contrast, the parent drug clofibrate rapidly hydrolyzes in the environment and in biological systems, making it an unreliable marker for long-term ecological accumulation [1].

Evidence DimensionEnvironmental degradation rate
Target Compound Data<0.01 day⁻¹ (Residence time ~21 years)
Comparator Or BaselineClofibrate (Rapidly hydrolyzed, non-persistent)
Quantified DifferenceOrders of magnitude longer environmental half-life
ConditionsSurface water monitoring and wastewater effluent

Validates its procurement as the definitive analytical reference standard for wastewater, surface water, and environmental toxicology testing.

Canonical Baseline for PPARα Activation Assays

While newer fibrates exhibit high potency (e.g., fenofibric acid PPARα EC50 = 9.47 µM), clofibric acid remains the canonical baseline reference for evaluating novel lipid-lowering agents. Because it represents the foundational pharmacological profile of the fibrate class, it is required as a low-affinity control to benchmark the relative efficacy, subtype selectivity, and coactivator recruitment (e.g., PGC1α/SRC1) of next-generation pan-agonists [1].

Evidence DimensionPPARα activation baseline
Target Compound DataLow-affinity baseline control
Comparator Or BaselineFenofibric acid (EC50 9.47 µM)
Quantified DifferenceServes as the 1x baseline against which high-potency derivatives are measured
Conditionsin vitro transactivation and coactivator recruitment assays

Provides the necessary pharmacological baseline to validate the enhanced potency and selectivity of novel synthetic PPAR agonists in drug discovery.

Analytical Reference Standards for Environmental Monitoring

Due to its extreme persistence (degradation rate <0.01 day⁻¹) and structural stability, clofibric acid is the standard of choice for calibrating LC-MS/MS equipment used in wastewater and surface water quality assessments, replacing the rapidly hydrolyzing clofibrate [1].

Baseline Control in Nuclear Receptor Assays

Utilized as the foundational reference compound in PPARα transactivation and coactivator recruitment assays to benchmark the efficacy and selectivity of novel hypolipidemic drug candidates against a known, low-affinity standard [2].

Precursor for Novel Fibrate Synthesis

Its solid state (mp 118–123 °C) and stable carboxylic acid moiety make it an ideal, easily weighable starting material for synthesizing advanced clofibric acid derivatives, amides, or hybrid molecules, avoiding the handling issues of liquid clofibrate.

Direct Aqueous In Vitro Testing

Its ~20-fold higher aqueous solubility compared to clofibrate allows for the preparation of physiological buffer solutions with minimal organic solvent, crucial for maintaining cell viability in sensitive toxicological and metabolic assays.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

214.0396719 Da

Monoisotopic Mass

214.0396719 Da

Heavy Atom Count

14

LogP

2.57 (LogP)

Appearance

Solid powder

Melting Point

118.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

53PF01Q249

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anticholesteremic Agents

Pictograms

Irritant

Irritant

Other CAS

882-09-7
14613-30-0

Metabolism Metabolites

Clofibric acid has known human metabolites that include (2S,3S,4S,5R)-6-[2-(4-Chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid.

Wikipedia

Clofibric_acid

Dates

Last modified: 08-15-2023

FABP regulates fatty acid metabolism and oxidative response via PPARα/RXR signaling in Litopenaeus vannamei following environmental exposure of clofibric acid

Chang-Sheng Zhao, Wei Wei, Sheng-Wei Luo, Ping Yang, Ying-Hao Ren, Yuan Liu, Wei-Na Wang
PMID: 33864550   DOI: 10.1007/s10646-021-02408-3

Abstract

Clofibric acid (CFA), a drug and personal care product, has been identified as ubiquitous in the aquatic system and surface water, causing pollution to the environment. In this study, after environmental (4 µg/L) levels of CFA challenge, the LvFABP, LvACS gene expressions, total haemocyte count (THC), relative enzymes (SOD1 and GST) activities in Litopenaeus vannamei were observed to decrease. In the meantime LvFATP, LvRXR expression and the level of NEFA were upregulated in L. vannamei body. LvFABP expression in vivo was knocked down by dsRNA-mediated RNA interference (RNAi), which led to significantly decreased levels of PPARα (including LvFATP, LvRXR and LvACS). When exposed to environmental CFA after 4 days, LvFABP knocked down group had a sharp upregulation of LvFATP, LvRXR, LvACS expression, GST activity and NEFA amount, following decreased THC and SOD1 activity. These results suggested that environmental concentration CFA may have some toxicological effect on L. vannamei, following fatty acids metabolism and oxidative stress responses by LvFABP via the PPARα/RXR signaling pathway, including LvFATP, LvRXR and LvACS.


Construction of heterojunction photoanode via facile synthesis of CoOx/CN nanocomposites for enhanced visible-light-driven photoelectrochemical degradation of clofibric acid

Lu Zhang, Ci Wei, Hanyu Tang, Hui Wang, Zhaoyong Bian
PMID: 34000657   DOI: 10.1016/j.chemosphere.2021.130825

Abstract

Visible-light-driven photoelectrocatalytic (PEC) oxidation has been explored extensively to develop highly active materials. Herein, a visible-light-active p-Co
O
and n-g-C
N
heterojunction (CoOx/CN) photoanode, constructed by simple one-pot calcination, was shown to remove clofibric acid (CA) from water through a PEC process. Compared with pristine g-C
N
, the optimal photoanode (15%-CoOx/CN) exhibited stable and effective PEC performance and CA degradation performance, a 100-fold enhancement in photocurrent density, and around 1.5-fold decreased efficiency over 6 h. The p-n heterojunctions were shown to increased the charge density and conductivity of g-C
N
for rapid charge transfer. Furthermore, interface contact broadened the visible light absorption and accelerated charge carrier transfer. Notably, the catalysts established p-n heterojunctions, which hindered the bulk recombination of photoinduced carriers and improved the charge separation efficiency. The CoOx/CN photoanodes showed a pair of redox peaks at a potential of 0.3 V vs. Ag/AgCl, indicating good Co
O
redox behavior under alkaline conditions. The 15%-CoOx/CN photoanode displayed excellent PEC performance of up to 0.16 mA cm
in 0.1 M KOH solution at 1.23 V vs. RHE (reversible hydrogen electrode) and long-term stability for up to 12 h. The CoOx/CN photoanodes maintained excellent PEC activities for CA removal, even under acidic and alkaline conditions conditions (pH 3-10). Probable degradation pathway of CA was proposed according to the main degradation intermediates. This study shows that the synergistic effect of p-n heterojunctions in photoelectrodes provides a new approach to the rational application of new photoanode candidates and PEC performance optimization.


Preparation and characterization of activated carbon developed from cotton cloth residue activated with phosphoric acid: adsorption of clofibric acid

N Boudrahem, F Aissani-Benissad, F Boudrahem, C Vial, F Audonnet, L Favier
PMID: 33339804   DOI: 10.2166/wst.2020.524

Abstract

Cotton cloth waste was used as a precursor to prepare activated carbon (ACCs) chemically activated with phosphoric acid. Adsorption behavior of prepared ACCs was correlated with physicochemical proprieties. The pore volume and BET surface of ACCs were determined by nitrogen adsorption isotherms and scanning electron microscopy was used to observe their surface morphologies. Fourier transform infrared (FTIR) spectroscopy analysis and pH point zero charge (pH
) were conducted to determine chemical properties. Under the optimal conditions: 50% impregnation ratio and thermal treatment under N
flow at 600 °C during 60 min, the activated carbon prepared exhibits a high surface area 1,150 m
/g, 0.501 cm
/g micropore volume and an excellent adsorption performance. The adsorbed amount of clofibric acid is found to be 9.98 and 83 mg/g at, respectively, initial CA concentration of 10 and 100 mg/L at pH 3.0 and 20 °C. Diffusion and chemisorption are the steps controlling the adsorption of CA onto ACC 50% and the equilibrium data were well described by Freundlich isotherm.


Kinetic and mechanistic insights into the abatement of clofibric acid by integrated UV/ozone/peroxydisulfate process: A modeling and theoretical study

Wenlei Qin, Zhuang Lin, Huiyu Dong, Xiangjuan Yuan, Zhimin Qiang, Shaogang Liu, Dongsheng Xia
PMID: 32889366   DOI: 10.1016/j.watres.2020.116336

Abstract

The feasibility of integrated UV/ozone (O
)/peroxydisulfate (PDS) process for abatement of clofibric acid (CA) was systematically explored in this study with focus on the kinetic simulation and oxidation mechanisms. The results indicated the UV/O
/PDS process was of prominent treatment capability with pseudo-first-order rate constant of CA degradation increased by 65.9% and 86.0% compared to UV/O
and UV/PDS processes, respectively. A chemical kinetic model was developed and successfully employed to predict CA elimination as well as the specific contributions of UV, hydroxyl radical (
OH) and sulfate radical (SO
) under different PDS dosage, pH, natural organic matters, bicarbonate and chloride conditions in UV/O
/PDS process. According to quantum chemical calculation, radical addition on ortho site of isopropoxy substituent and single electron transfer were corroborated to be the dominant reaction channels for the oxidation of CA by
OH and SO
, respectively. Additionally, the reactive sites and transformation pathways of CA were proposed via Fukui function calculation and UPLC-Q-TOF-MS analysis. Moreover, the performance of UV/O
/PDS process was further evaluated with regard to the energy demand and bromate formation. This study first proposed a kinetic model in UV/O
/PDS process and elucidated the regioselectivity and products distribution of CA during oxidative treatment.


Degradation of pharmaceuticals from wastewater in a 20-L continuous flow bio-electro-Fenton (BEF) system

Rusen Zou, Irini Angelidaki, Xiaoyong Yang, Kai Tang, Henrik Rasmus Andersen, Yifeng Zhang
PMID: 32330723   DOI: 10.1016/j.scitotenv.2020.138684

Abstract

The bio-electro-Fenton (BEF) technology has proven to be an effective and energy-saving method for treating wastewaters containing a single pharmaceutical in the lab-scale. However, the continuous degradation of pharmaceuticals in a scaled-up BEF has never been reported. In this study, a 20-L dual-chamber BEF reactor was designed and tested for treating six model pharmaceuticals. The effect of key operational factors including applied voltage, cathode Fe
dosage, initial pharmaceuticals concentration and hydraulic retention time (HRT), were assessed. By implementing 0.1 V voltage, 0.3 mM Fe
and HRT of 26 h, the six selected pharmaceuticals (500 μg L
for each) were removed completely. Moreover, transformation products during clofibric acid degradation, such as 4-chlororesorcinol, were detected and the relevant transformation pathway was proposed. Additionally, it successfully removed these pharmaceuticals in the real wastewater matrix. This paper contributes to scaling-up the BEF process for continuous and effective treating pharmaceuticals-contaminated wastewater.


Comparative study of alleviation effects of DMTU and PCIB on root growth inhibition in two tall fescue varieties under cadmium stress

Mengmeng Han, Baoyuan Wang, Guilong Song, Shengqing Shi
PMID: 32240865   DOI: 10.1016/j.ecoenv.2020.110528

Abstract

In plants, tolerance to cadmium (Cd) stress is closely related to indole-3-acetic acid (IAA) and hydrogen peroxide (H
O
). However, it is unclear whether Cd-resistant and -sensitive varieties respond differently to Cd stress. In this study, the effects of dimethylthiourea (DMTU, a H
O
scavenger) and p-chlorophenoxy isobutyric acid (PCIB, an IAA signaling inhibitor) on root growth, endogenous hormones and antioxidant system were investigated to decipher how DMTU and PCIB treatments alleviate the inhibition of root elongation in Cd-resistant (Commander) and -sensitive (Crossfire III) tall fescue varieties under Cd stress. Both varieties subjected to 10 μM Cd treatments for 12 h presented a substantial decrease in root elongation coupled with a reduction in brassinosteroid (BR) and zeatin riboside (ZR) contents, but the changes in IAA and abscisic acid (ABA) contents under Cd stress were opposite in the two varieties. In addition, the H
O
content and antioxidant enzyme activities significantly increased in both varieties. However, pretreatment with PCIB or DMTU mitigated the inhibition of root elongation caused by Cd, accompanied by the significant changes of aforementioned physiological parameters. PCIB significantly reduced the IAA content in 'Commander', while DMTU significantly increased the IAA content in 'Crossfire III' and effectively relieved the inhibition of root elongation. But both treatments decreased the Cd-induced H
O
accumulation. These results indicated that DMTU or PCIB can alleviate the Cd-inhibited root elongation in two varieties whose resistance differed under Cd stress, but they presented differences in the response of hormones, especially IAA, which may be due to the different adaptation mechanisms of two varieties in response to Cd stress.


Photocatalytic Reactor Modeling: Application to Advanced Oxidation Processes for Chemical Pollution Abatement

María de Los Milagros Ballari, María Lucila Satuf, Orlando M Alfano
PMID: 31444578   DOI: 10.1007/s41061-019-0247-2

Abstract

A methodology for photocatalytic reactor modeling applied to advanced oxidation processes for chemical pollution abatement is presented herein. Three distinct reactor configurations typically employed in the field of air and water purification-wall reactors, slurry reactors, and fixed-bed reactors-are considered to illustrate the suggested approach. Initially, different mechanistically derived kinetic expressions to represent the photocatalytic rate of pollutant degradation are reviewed, indicating the main assumptions made by the authors in the published contributions. These kinetic expressions are needed to solve the mass balances of the reactant species in the photocatalytic reactors. As is well known, at least one of the steps of the reaction mechanism requires evaluation of the rate of electron-hole generation, which depends on the photon absorption rate: a volumetric property for reactions with the catalyst particles in aqueous suspension or a surface property for systems with a fixed catalyst deposited on an inert support. Subsequently, the different techniques for evaluating the optical properties of slurry and immobilized systems, and the numerical methods applied to calculate the photon absorption rate, are described. The experimental and theoretical results of pollutant degradation in each reactor type are then presented and analyzed. Finally, the definition, calculation, and relevance of different efficiency parameters are briefly reviewed. Using these illustrative examples, we emphasize the need for a systematic and rigorous approach for photocatalytic reactor modeling in order to overcome the inherent drawbacks of photocatalysis and to improve the overall efficiency of the process.


Acute and chronic effects of environmental realistic concentrations of clofibric acid in Danio rerio: Behaviour, oxidative stress, biotransformation and lipid peroxidation endpoints

D Rebelo, A T Correia, B Nunes
PMID: 32805388   DOI: 10.1016/j.etap.2020.103468

Abstract

Due to their widespread use, pharmaceuticals can be metabolized, excreted and ultimately discarded in the environment, thereby affecting aquatic organisms. Lipid-regulating drugs are among the most prescribed medications around the world, controlling human cholesterol levels, in more than 20 million patients. Despite this growing use of lipid-regulating drugs, particularly those whose active metabolite is clofibric acid, the potential toxicological effects of these pharmaceuticals in the environment is not fully characterized. This work intended to characterize the toxicity of an acute (120 hours post-fertilization) and chronic (60 days post-fertilization) exposures to clofibric acid in concentrations of 10.35, 20.7, 41.4, 82.8, and 165.6 μg L
in zebrafish (Danio rerio). The concentrations which were implemented in both exposures were based on predicted environmental concentrations for Portuguese surface waters. The acute effects were analysed focusing on behavioural endpoints (small and large distance travelled, swimming time and total distance travelled), biomarkers of oxidative stress (activity of the enzymes superoxide dismutase, Cu/Zn- and Mn SOD; catalase, CAT; glutathione peroxidase, Se- and total GPx), biotransformation (activity of glutathione S-transferases, GSTs) and lipid peroxidation (thiobarbituric acid reactive substances, TBARS). Chronically exposed individuals were also histologically analysed for sex determination and gonadal developmental stages. In terms of acute exposure, significant alterations were reported, in terms of behavioural alterations (hypoactivity), followed by an overall increase in all tested biomarkers. Chronically exposed organisms did not show alterations in terms of sex ratio and maturation stages, suggesting that clofibric acid did not act as an endocrine disruptor. Moreover, the metabolism of clofibric acid resulted in increased levels of both forms of SOD activity, especially for animals exposed to higher levels of this drug. An increase of CAT activity was observed in fish exposed to low levels, and a decrease in those exposed to higher amounts of clofibric acid. Both GPx forms had their activities increased. The enzyme of biotransformation GSTs were increased at low levels of clofibric acid but inhibited at higher amounts of this substance. Lipid peroxidation levels were also changed, with an induction of this parameter with increasing amounts of clofibric acid. Changes also occurred in behavioural endpoints and patterns for control organisms and for those exposed to clofibric acid were significantly distinct, for all types (light and darkness) of exposure, and for the two analysed endpoints (small and large distance). Results from this assay allow inferring that clofibric acid can have an ecologically relevant impact in living organisms exposed to this substance, with putative effects on the metabolism of individuals, affecting their behaviour and ultimately their survival.


Clofibric acid increases molecular species of phosphatidylethanolamine containing arachidonic acid for biogenesis of peroxisomal membranes in peroxisome proliferation in the liver

Hiroaki Miura, Hiroki Mizuguchi, Mino Amano-Iwashita, Rie Maeda-Kogure, Akio Negishi, Ayako Sakai, Tomoaki Toyama, Hiroshi Kawai, Atsushi Mitsumoto, Naomi Kudo
PMID: 33945875   DOI: 10.1016/j.bbalip.2021.158963

Abstract

The biogenesis of peroxisomes in relation to the trafficking of proteins to peroxisomes has been extensively examined. However, the supply of phospholipids, which is needed to generate peroxisomal membranes in mammals, remains unclear. Therefore, we herein investigated metabolic alterations induced by clofibric acid, a peroxisome proliferator, in the synthesis of phospholipids, particularly phosphatidylethanolamine (PE) molecular species, and their relationship with the biogenesis of peroxisomal membranes. The subcutaneous administration of clofibric acid to rats at a relatively low dose (130 mg/kg) once a day time-dependently and gradually increased the integrated perimeter of peroxisomes per 100 μm
hepatocyte cytoplasm (PA). A strong correlation was observed between the content (μmol/mg DNA) of PE containing arachidonic acid (20:4) and PA (r
= 0.9168). Moreover, the content of PE containing octadecenoic acid (18:1) positively correlated with PA (r
= 0.8094). The treatment with clofibric acid markedly accelerated the formation of 16:0-20:4 PE by increasing the production of 20:4 and the activity of acyl chain remodeling of pre-existing PE molecular species. Increases in the acyl chain remodeling of PE by clofibric acid were mainly linked to the up-regulated expression of the Lpcat3 gene. On the other hand, clofibric acid markedly increased the formation of palmitic acid (16:0)-18:1 PE through de novo synthesis. These results suggest that the enhanced formation of particular PE molecular species is related to increases in the mass of peroxisomal membranes in peroxisome proliferation in the liver.


A single pretreatment with clofibric acid attenuates carbon tetrachloride-induced necrosis, but not steatosis, in rat liver

Yoshihiro Yamakawa, Takaaki Doi, Yoshizumi Naitou, Hiroshi Kawai, Atsushi Mitsumoto, Naomi Kudo, Yoichi Kawashima
PMID: 32739454   DOI: 10.1016/j.fct.2020.111591

Abstract

The present study investigated whether a single pretreatment with clofibric acid suppresses liver injury in rats after CCl
intoxication. Rats received a single pretreatment with clofibric acid (100 mg/kg, i.p.) 1 h prior to a CCl
(1 mL/kg, p.o.) challenge, and were euthanized 24 h after the CCl
administration. A single pretreatment with clofibric acid effectively suppressed increases in the serum aminotransferase activities and the severity of necrosis following the CCl
challenge, whereas the pretreatment did not protect against CCl
-induced fatty liver. The clofibric acid pretreatment did not affect blood concentrations of CCl
in the early stage after CCl
dosing, or the level of the CCl
reaching the liver 1 h after the CCl
challenge. Moreover, the clofibric acid pretreatment did not affect the intensity of the covalent binding of the [
C]CCl
metabolite to microsomal proteins and lipids. The clofibric acid pretreatment did not alter microsomal cytochrome P450 2E1 activity. Based on these results, we conclude that protection against CCl
-induced hepatocellular necrosis by a clofibric acid pretreatment does not require its repeated administration, and that a single and brief pre-exposure to clofibric acid prior to CCl
dosing markedly suppresses necrosis without affecting the development and progression of steatosis.


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